(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol
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Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol is a chemical compound with the molecular formula C5H7BrN2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanethiol under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form the corresponding sulfide.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or ethers.
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding sulfides.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors and other biologically active molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and thiol groups play crucial roles in these interactions, facilitating the binding and subsequent inhibition of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol.
4-bromo-1-methyl-1H-pyrazole: Another related compound with similar reactivity but lacking the methanethiol group.
4-bromo-3-ethyl-1-methyl-1H-pyrazole: A derivative with an ethyl group instead of a methanethiol group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
2169324-39-2 |
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Molecular Formula |
C5H7BrN2S |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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